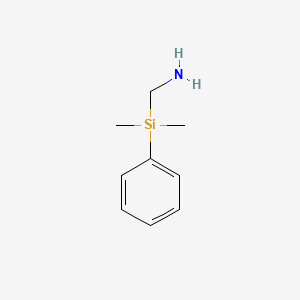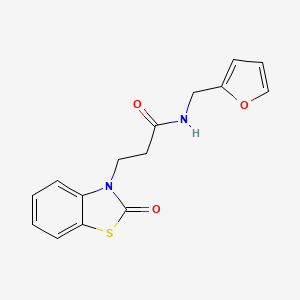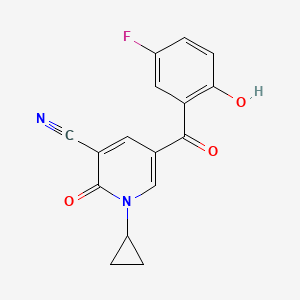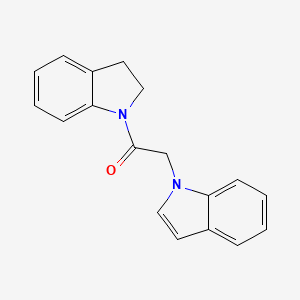
2-(1H-indol-1-yl)-1-(indolin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1H-indol-1-yl)-1-(indolin-1-yl)ethanone” is a chemical compound with the molecular formula C18H16N2O . It is a derivative of indole, a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of “2-(1H-indol-1-yl)-1-(indolin-1-yl)ethanone” and its derivatives has been reported in the literature . The optimization and evaluation of these derivatives have been carried out, starting from fragment-based virtual screening .Molecular Structure Analysis
The molecular structure of “2-(1H-indol-1-yl)-1-(indolin-1-yl)ethanone” consists of an indole ring and an indolin ring connected by an ethanone group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1H-indol-1-yl)-1-(indolin-1-yl)ethanone” are not explicitly mentioned in the retrieved sources .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Research has shown the synthesis of novel 1H-indole derivatives, including the title compound, which have demonstrated significant antimicrobial and antifungal activities. These compounds were synthesized through various chemical reactions and tested against both gram-positive and gram-negative bacteria, as well as fungi like Aspergillus niger and Candida albicans. The studies highlighted the potential of these compounds in developing new antimicrobial agents (Letters in Applied NanoBioScience, 2020).
Anti-inflammatory and Analgesic Properties
Another study focused on the synthesis of chalcone derivatives, aiming to evaluate their anti-inflammatory activity. These derivatives were synthesized by reacting the title compound with various acetophenones, showing promising results in models of inflammation, suggesting potential applications in treating inflammatory conditions (Current drug discovery technologies, 2022).
Neuroprotective Agents
Indole derivatives have been explored for their potential as neuroprotective agents. Research involving the synthesis of these derivatives and their evaluation as ligands for GluN2B-containing N-methyl-D-aspartate (NMDA) receptors showed that some compounds exhibited significant binding affinity and antagonistic effects on NMDA-mediated excitatory post-synaptic currents, indicating potential applications in neuroprotection (Bioorganic & medicinal chemistry, 2014).
Enzyme Inhibition for Disease Treatment
The compound and its derivatives have been studied for their role in inhibiting specific enzymes involved in disease progression, such as indoleamine 2,3-dioxygenase (IDO), a key player in the immune escape mechanism of cancer. Studies on the indol-2-yl ethanone scaffold revealed compounds with micromolar range activities, highlighting their potential in cancer treatment (Bioorganic & medicinal chemistry, 2011).
Catalytic and Synthetic Applications
The versatility of 2-(1H-indol-1-yl)-1-(indolin-1-yl)ethanone extends to its use in catalytic processes and the synthesis of complex molecules. Studies have focused on developing efficient, eco-friendly synthesis methods for indole derivatives, employing various catalysts and conditions to achieve high yields and atom economy, which is crucial for pharmaceutical and material science applications (ACS Sustainable Chemistry & Engineering, 2014).
Safety and Hazards
Zukünftige Richtungen
The future directions for “2-(1H-indol-1-yl)-1-(indolin-1-yl)ethanone” research could involve further optimization and evaluation of its derivatives as CBP/EP300 inhibitors for the treatment of castration-resistant prostate cancer . Another promising direction could be the development of novel TRIM24/BRPF1 bromodomain inhibitors .
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-indol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c21-18(20-12-10-15-6-2-4-8-17(15)20)13-19-11-9-14-5-1-3-7-16(14)19/h1-9,11H,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFISXKAVISINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-1-(indolin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)ethanone](/img/structure/B2647889.png)
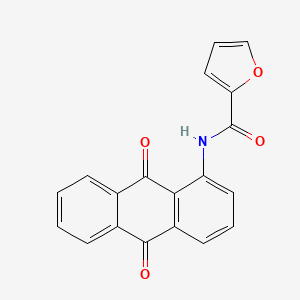

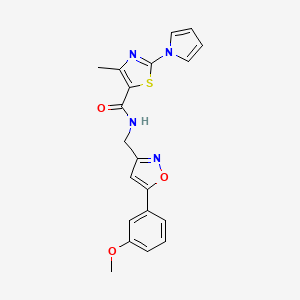
![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2647895.png)
![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-2-carboxamide](/img/structure/B2647896.png)
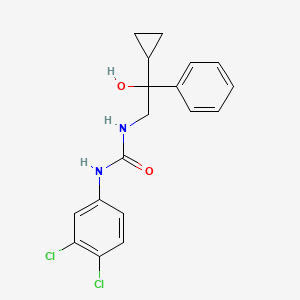
![2-fluoro-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2647898.png)
